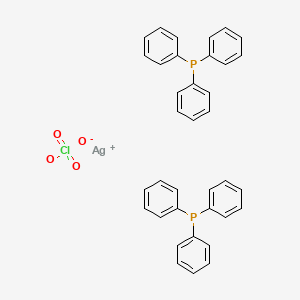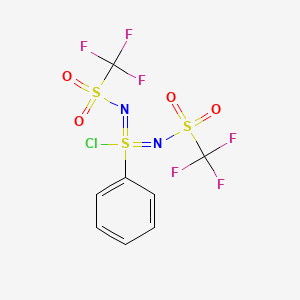
N,N'-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride: is a chemical compound known for its unique structure and properties It is characterized by the presence of trifluoromethanesulfonyl groups attached to a benzenesulfonodiimidoyl chloride core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with trifluoromethanesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Addition Reactions: The compound can also participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonyl derivatives. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification
Industry: In the industrial sector, N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride is used in the production of specialty chemicals and materials. It is also employed in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethanesulfonyl groups enhance the compound’s reactivity, allowing it to form strong bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein structures, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares similar trifluoromethanesulfonyl groups but differs in its core structure.
Tributylmethylammonium bis(trifluoromethanesulfonyl)imide: Another compound with trifluoromethanesulfonyl groups, used in different applications.
Uniqueness: N,N’-Bis(trifluoromethanesulfonyl)benzenesulfonodiimidoyl chloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
143921-27-1 |
|---|---|
Molekularformel |
C8H5ClF6N2O4S3 |
Molekulargewicht |
438.8 g/mol |
IUPAC-Name |
N-[chloro-phenyl-(trifluoromethylsulfonylimino)-λ6-sulfanylidene]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C8H5ClF6N2O4S3/c9-22(6-4-2-1-3-5-6,16-23(18,19)7(10,11)12)17-24(20,21)8(13,14)15/h1-5H |
InChI-Schlüssel |
RNYGTXQTUKCSOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=NS(=O)(=O)C(F)(F)F)(=NS(=O)(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
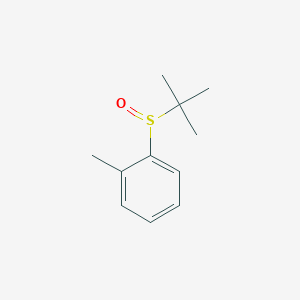
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
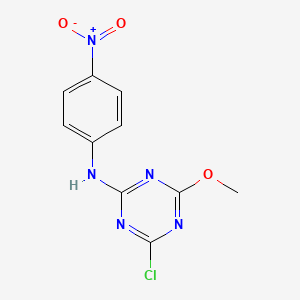

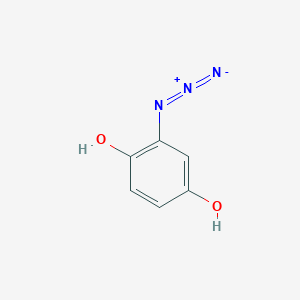
![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
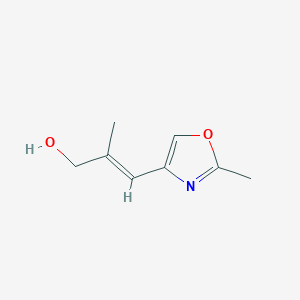
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
